molecular formula C11H13N3O B1463118 2-(Piperidin-4-yloxy)isonicotinonitrile CAS No. 1185540-10-6

2-(Piperidin-4-yloxy)isonicotinonitrile

Cat. No.: B1463118
CAS No.: 1185540-10-6
M. Wt: 203.24 g/mol
InChI Key: YVJKSVNLEXRTKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperidin-4-yloxy)isonicotinonitrile is a heterocyclic compound featuring a pyridine ring substituted with a nitrile group at position 4 and a piperidin-4-yloxy moiety at position 2. This structure confers unique physicochemical and biological properties, making it a valuable intermediate in medicinal chemistry, particularly for targeting kinase enzymes such as EGFR and HER2 . Its piperidine ring enhances solubility and bioavailability, while the nitrile group contributes to binding affinity through dipole interactions or hydrogen bonding with biological targets .

Properties

CAS No.

1185540-10-6

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

2-piperidin-4-yloxypyridine-4-carbonitrile

InChI

InChI=1S/C11H13N3O/c12-8-9-1-6-14-11(7-9)15-10-2-4-13-5-3-10/h1,6-7,10,13H,2-5H2

InChI Key

YVJKSVNLEXRTKH-UHFFFAOYSA-N

SMILES

C1CNCCC1OC2=NC=CC(=C2)C#N

Canonical SMILES

C1CNCCC1OC2=NC=CC(=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The tetrahydropyran analog’s higher solubility and BBB permeability make it suitable for CNS-targeted therapies, whereas this compound’s HER2 selectivity aligns with oncology applications .

Preparation Methods

General Synthetic Approach

The preparation generally follows these key steps:

The synthetic routes are optimized for yield, selectivity, and scalability.

Detailed Preparation Methods

Preparation of Piperidin-4-yl Intermediates

A novel and efficient method for preparing substituted piperidin-4-ones, which serve as precursors to piperidin-4-yl derivatives, has been reported. This method involves selective reduction of tetrahydropyridinylidene salts (THPS) with various substitution patterns. The process allows access to 2-substituted piperidin-4-ones, which are otherwise challenging to synthesize via classical routes.

Step Reaction Type Key Reagents/Conditions Outcome
1 Formation of THPS Condensation of precursors Tetrahydropyridinylidene salts
2 Selective Reduction Reducing agents (e.g., NaBH4, catalytic hydrogenation) 2-Substituted piperidin-4-ones
3 Functional Group Insertion Substituent modification Tailored piperidin-4-ones

This method, published in Tetrahedron (2021), provides an efficient pathway to synthons for the piperidinyl moiety with high selectivity and yield.

Coupling with Isonicotinonitrile Derivatives

The coupling of the piperidin-4-yl intermediate with isonicotinonitrile involves nucleophilic substitution or ether formation reactions. According to patent WO2012041476A1, compounds where the piperidin-4-yl group is linked to heteroaryl systems like isonicotinonitrile are prepared by reacting appropriate halogenated isonicotinonitrile derivatives with piperidin-4-ol or its equivalents under controlled conditions.

Typical conditions include:

  • Use of base (e.g., potassium carbonate) to deprotonate the piperidin-4-ol.
  • Solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Moderate heating (50–100°C) to facilitate nucleophilic substitution.
Step Reaction Type Key Reagents/Conditions Outcome
1 Deprotonation K2CO3 or NaH Formation of alkoxide
2 Nucleophilic substitution Halogenated isonicotinonitrile derivative Formation of this compound
3 Purification Chromatography Pure target compound

Reaction Optimization and Conditions

The preparation methods emphasize the importance of optimizing reaction parameters such as:

  • Temperature : Typically maintained between 50°C and 100°C for ether formation.
  • Solvent choice : Polar aprotic solvents enhance nucleophilicity and solubility.
  • Molar ratios : Slight excess of piperidin-4-ol or base to drive the reaction to completion.
  • Reaction time : Usually ranges from 4 to 24 hours depending on substrate reactivity.

Such parameters are routinely optimized by skilled chemists through iterative experimentation to maximize yield and minimize by-products.

Summary Table of Preparation Methods

Preparation Stage Method/Reaction Type Key Reagents/Conditions Notes
Piperidin-4-one synthesis Selective reduction of THPS THPS salts, NaBH4 or catalytic hydrogenation Efficient access to substituted piperidin-4-ones
Piperidin-4-ol formation Reduction or substitution Standard reduction agents or nucleophiles Precursor for ether formation
Ether bond formation Nucleophilic substitution Halogenated isonicotinonitrile, K2CO3, DMF, 50–100°C Yields this compound
Purification Chromatography Silica gel or preparative HPLC Ensures compound purity

Research Findings and Practical Considerations

  • The selective reduction of tetrahydropyridinylidene salts to piperidin-4-ones is a breakthrough enabling access to diverse substituted piperidines, which are critical intermediates in the synthesis of this compound.
  • The nucleophilic substitution method for ether formation is well-established, allowing for flexible modification of the isonicotinonitrile core and piperidinyl substituent.
  • Reaction conditions can be fine-tuned to accommodate different substituents on the heterocyclic rings, enhancing the compound’s pharmaceutical potential.
  • The synthetic methods are scalable and adaptable, making them suitable for both laboratory research and industrial production.

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield and purity of 2-(Piperidin-4-yloxy)isonicotinonitrile?

Answer:

  • Nucleophilic Substitution : Utilize a piperidin-4-ol derivative reacting with halogenated isonicotinonitrile under basic conditions (e.g., Cs₂CO₃ in DMF at 80°C) .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Yield Improvement : Pre-activate the hydroxyl group using Mitsunobu conditions (e.g., DIAD, PPh₃) for sterically hindered substrates .

Basic: What spectroscopic and crystallographic methods are critical for structural elucidation?

Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the piperidine-oxygen linkage and nitrile group (δ ~110-120 ppm for CN) .
  • X-ray Diffraction (XRD) : Analyze single crystals grown via slow evaporation (ethanol/water) to resolve hydrogen-bonding networks and coplanarity of pyridine/piperidine rings, as demonstrated in isonicotinonitrile co-crystals .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 218.12 for C₁₁H₁₂N₂O) .

Advanced: How can researchers resolve contradictions in reported binding affinities for this compound in enzyme inhibition studies?

Answer:

  • Standardized Assays : Replicate assays under uniform conditions (pH 7.4, 25°C) using recombinant sEH enzyme. Compare IC₅₀ values with positive controls (e.g., AUDA) .
  • Computational Validation : Apply hybrid QM/MM simulations or attention-based convolutional models (e.g., CSConv2d) to predict binding modes and reconcile discrepancies between docking scores and experimental data .
  • Meta-Analysis : Systematically review literature to identify variables (e.g., enzyme source, substrate concentration) causing divergence .

Advanced: What computational tools are effective for predicting the compound’s interaction with soluble epoxide hydrolase (sEH)?

Answer:

  • Molecular Dynamics (MD) : Simulate ligand-receptor dynamics in GROMACS with CHARMM36 force field to assess stability of the piperidine-oxy moiety in the sEH active site .
  • Deep Learning Models : Use CSConv2d, a 2D convolutional neural network with channel-spatial attention, to predict binding affinity (MAE < 0.8 kcal/mol reported for similar nitriles) .
  • Docking Software : AutoDock Vina or Glide (Schrödinger) with grid parameters centered on sEH’s catalytic triad (Asp335, Tyr466, Tyr381) .

Basic: How should researchers assess the compound’s stability under varying pH and temperature conditions?

Answer:

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 2–9) at 40°C for 14 days. Monitor degradation via LC-MS; expect nitrile hydrolysis to carboxylic acid in acidic conditions .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td > 150°C suggested by analogs like methyl 3-(piperidin-4-yloxy)propanoate) .
  • Light Sensitivity : Store in amber vials at -20°C; assess photostability under ICH Q1B guidelines .

Advanced: What structure-activity relationship (SAR) insights can guide the design of derivatives with enhanced sEH inhibition?

Answer:

  • Piperidine Substitution : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to enhance hydrophobic interactions with sEH’s catalytic pocket .
  • Nitrile Bioisosteres : Replace -CN with tetrazole or triazole to improve metabolic stability while retaining H-bonding capacity .
  • Linker Optimization : Shorten the oxy linker to reduce conformational flexibility, as seen in 2-(piperidin-4-yloxy)acetic acid derivatives (IC₅₀ = 12 nM) .

Basic: What are the recommended protocols for toxicity screening in preclinical models?

Answer:

  • In Vitro Cytotoxicity : Use MTT assay on HepG2 cells (72 hr exposure, IC₅₀ > 50 µM considered low risk) .
  • Genotoxicity : Conduct Ames test (TA98 strain) with/without metabolic activation (S9 fraction) .
  • Acute Toxicity : OECD 423 guidelines in rodents (dose range 300–2000 mg/kg) with histopathology .

Advanced: How can researchers address low solubility in aqueous buffers during in vitro assays?

Answer:

  • Co-Solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without disrupting enzyme activity .
  • Prodrug Approach : Synthesize phosphate or ester prodrugs (e.g., ethyl ester) that hydrolyze in physiological conditions .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size ~100 nm, PDI < 0.2) for sustained release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.